Cas no 212392-51-3 (3-((Piperazin-1-yl)methyl)benzenamine)
212392-51-3 structure
Product Name:3-((Piperazin-1-yl)methyl)benzenamine
CAS-nummer:212392-51-3
MF:C11H17N3
MW:191.272782087326
MDL:MFCD09909471
CID:911347
PubChem ID:45115820
Update Time:2025-05-27
3-((Piperazin-1-yl)methyl)benzenamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(1-piperazinylmethyl)-Benzenamine
- 3-(1-piperazinylmethyl)Benzenamine
- 3-(PIPERAZIN-1-YLMETHYL)ANILINE
- Benzenamine, 3-(1-piperazinylmethyl)- (9CI)
- 212392-51-3
- DTXSID50668376
- SCHEMBL8879213
- DA-25457
- AKOS006310868
- Benzenamine,3-(1-piperazinylmethyl)-(9ci)
- 3-((Piperazin-1-yl)methyl)benzenamine
- 3-[(Piperazin-1-yl)methyl]aniline
- MFCD09909471
-
- MDL: MFCD09909471
- Inchi: 1S/C11H17N3/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9,12H2
- InChI-sleutel: WQJUXLSPLDPDDF-UHFFFAOYSA-N
- LACHT: N1(CC2C=CC=C(C=2)N)CCNCC1
Berekende eigenschappen
- Exacte massa: 191.142247555g/mol
- Monoisotopische massa: 191.142247555g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 166
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0
- Topologisch pooloppervlak: 41.3Ų
Experimentele eigenschappen
- Dichtheid: 1.1±0.1 g/cm3
- Kookpunt: 341.5±27.0 °C at 760 mmHg
- Vlampunt: 160.3±23.7 °C
- Dampfdruk: 0.0±0.7 mmHg at 25°C
3-((Piperazin-1-yl)methyl)benzenamine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-((Piperazin-1-yl)methyl)benzenamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092234-1g |
3-(1-Piperazinylmethyl)-benzenamine |
212392-51-3 | 95% | 1g |
$670.14 | 2023-09-02 | |
| Alichem | A019092234-5g |
3-(1-Piperazinylmethyl)-benzenamine |
212392-51-3 | 95% | 5g |
$2030.13 | 2023-09-02 | |
| TRC | P998743-10mg |
3-((Piperazin-1-yl)methyl)benzenamine |
212392-51-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P998743-50mg |
3-((Piperazin-1-yl)methyl)benzenamine |
212392-51-3 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | P998743-100mg |
3-((Piperazin-1-yl)methyl)benzenamine |
212392-51-3 | 100mg |
$ 320.00 | 2022-06-03 | ||
| abcr | AB459690-250 mg |
3-((Piperazin-1-yl)methyl)benzenamine; . |
212392-51-3 | 250MG |
€499.10 | 2023-07-18 | ||
| abcr | AB459690-1 g |
3-((Piperazin-1-yl)methyl)benzenamine; . |
212392-51-3 | 1g |
€1,166.40 | 2023-07-18 | ||
| abcr | AB459690-250mg |
3-((Piperazin-1-yl)methyl)benzenamine; . |
212392-51-3 | 250mg |
€506.40 | 2025-02-21 | ||
| abcr | AB459690-1g |
3-((Piperazin-1-yl)methyl)benzenamine; . |
212392-51-3 | 1g |
€1184.60 | 2025-02-21 | ||
| 1PlusChem | 1P00BLQS-250mg |
Benzenamine, 3-(1-piperazinylmethyl)- (9CI) |
212392-51-3 | 95% | 250mg |
$348.00 | 2023-12-19 |
3-((Piperazin-1-yl)methyl)benzenamine Gerelateerde literatuur
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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